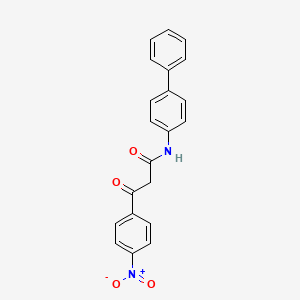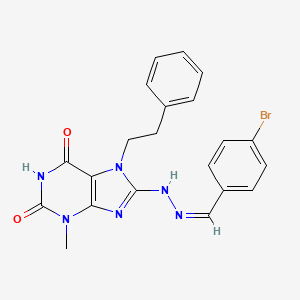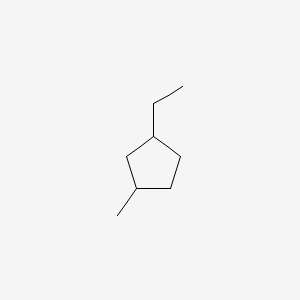![molecular formula C18H16IN3O B11994720 4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Iodophenylgruppe und einen Pyrazolon-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on umfasst typischerweise die Kondensation von 3-Iodobenzaldehyd mit 4-Aminoantipyrin. Die Reaktion wird in Gegenwart eines geeigneten Katalysators, wie Essigsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, umfassen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Fließreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erzielt werden.
Substitution: Die Iodophenylgruppe ermöglicht Substitutionsreaktionen, bei denen das Iodatombereich durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriumiodid in Aceton für nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung verschiedener substituierter Derivate in Abhängigkeit vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Aktivitäten.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass die Verbindung ihre Wirkung durch die Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an entzündlichen Signalwegen beteiligt sind, was zu einer Verringerung von Entzündungen und Schmerzen führt.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[(E)-(2-Methoxyphenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on
- 4-{[(E)-(2-Ethoxy-1-Naphthyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on
- 4-{[(E)-(3-Difluormethoxyphenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on
Einzigartigkeit
Die Einzigartigkeit von 4-{[(E)-(3-Iodophenyl)methyliden]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-on liegt in seiner Iodophenylgruppe, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C18H16IN3O |
|---|---|
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
4-[(3-iodophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16IN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 |
InChI-Schlüssel |
AGSOXHDKTBNUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
![{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11994703.png)
![3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
